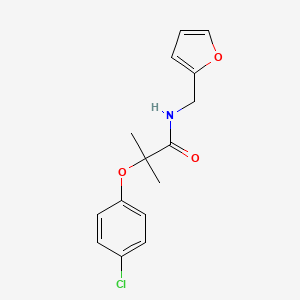
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide, also known as CPPU, is a plant growth regulator that belongs to the family of cytokinins. CPPU is a synthetic compound that has been widely used in agriculture to promote plant growth and development.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide acts as a cytokinin that promotes cell division and differentiation in plants. It binds to the cytokinin receptors and activates a signal transduction pathway that leads to the activation of genes involved in cell division and differentiation. This compound also regulates the expression of genes involved in the biosynthesis of cytokinins, which further enhances its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. It increases the content of soluble sugars, organic acids, and amino acids in fruits, which improves their flavor and nutritional value. This compound also enhances the activity of enzymes involved in photosynthesis and respiration, which improves the efficiency of energy conversion in plants. In addition, this compound increases the content of antioxidants in plants, which improves their tolerance to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a long shelf-life and can be used in small quantities, which reduces the cost of experiments. However, this compound has some limitations for lab experiments. It can be toxic to some plant species at high concentrations, which can affect the accuracy of the results. In addition, this compound can have variable effects on different plant species, which can make it difficult to compare the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide. One area of research is to explore the potential of this compound in improving the tolerance of plants to biotic stresses such as pests and diseases. Another area of research is to investigate the interaction of this compound with other plant growth regulators such as auxins and gibberellins. This can provide insights into the complex regulatory network that controls plant growth and development. Finally, there is a need to develop new synthesis methods for this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide can be synthesized by reacting 4-chlorophenol with 2-furfuraldehyde to obtain 4-chlorophenoxy-2-furfural. This intermediate is then reacted with 2-methyl-2-butenenitrile to obtain this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has been extensively studied for its role in plant growth and development. It has been shown to promote cell division, increase fruit size, and improve fruit quality in various crops such as grapes, kiwifruit, and apples. This compound has also been used to increase the yield of rice and wheat. In addition, this compound has been shown to improve the tolerance of plants to abiotic stresses such as drought and salinity.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,20-12-7-5-11(16)6-8-12)14(18)17-10-13-4-3-9-19-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNWKGAKUWGKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)

![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)
